[2-[1-(Hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol
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Overview
Description
[2-[1-(Hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol is an organic compound characterized by a cyclopentyl ring substituted with a hydroxymethyl group and a phenyl ring substituted with two methoxy groups and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(Hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopentyl ring: Starting from a suitable cyclopentane derivative, a hydroxymethyl group is introduced via a hydroxylation reaction.
Attachment of the phenyl ring: The cyclopentyl derivative is then subjected to a Friedel-Crafts alkylation reaction with a dimethoxybenzene derivative to form the desired phenyl-cyclopentyl linkage.
Introduction of the methanol group: The final step involves the reduction of a suitable precursor to introduce the methanol group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[1-(Hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The methanol group can be reduced to form a methyl group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[2-[1-(Hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[1-(Hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
[2-[1-(Hydroxymethyl)cyclopentyl]phenyl]methanol: Lacks the methoxy groups on the phenyl ring.
[2-[1-(Hydroxymethyl)cyclopentyl]-4-methoxyphenyl]methanol: Contains only one methoxy group on the phenyl ring.
[2-[1-(Hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]ethanol: Has an ethanol group instead of a methanol group.
Uniqueness
[2-[1-(Hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-18-13-7-11(9-16)12(8-14(13)19-2)15(10-17)5-3-4-6-15/h7-8,16-17H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWYHSNFFDAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)C2(CCCC2)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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